Cbz-Phe-His-N3
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Overview
Description
Cbz-Phe-His-N3, also known as carboxybenzyl-phenylalanine-histidine-azide, is a synthetic peptide derivative. It is commonly used in peptide synthesis and serves as a building block for more complex peptide structures. The carboxybenzyl (Cbz) group is a protecting group for the amino group, which helps in preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Phe-His-N3 typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the carboxybenzyl (Cbz) group.
Coupling with Histidine: The protected phenylalanine is then coupled with histidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated peptide synthesizers can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Cbz-Phe-His-N3 undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Coupling Reactions: The peptide can be further extended by coupling with other amino acids or peptides using coupling agents like DCC or EDC.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2
Substitution: NaN3, PPh3
Coupling: DCC, EDC
Major Products Formed
Deprotected Peptide: Removal of the Cbz group yields the free amine form of the peptide.
Extended Peptides: Coupling reactions result in longer peptide chains.
Scientific Research Applications
Cbz-Phe-His-N3 has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of more complex peptides and proteins.
Bioconjugation: The azide group allows for click chemistry reactions, enabling the conjugation of the peptide to various biomolecules.
Drug Delivery: The peptide can be incorporated into drug delivery systems, enhancing the stability and targeting of therapeutic agents.
Biomaterials: It is used in the development of peptide-based hydrogels for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of Cbz-Phe-His-N3 primarily involves its role as a protected peptide intermediate. The Cbz group protects the amino group during synthesis, preventing unwanted side reactions. The azide group allows for further functionalization through click chemistry reactions . The peptide can interact with various molecular targets, depending on its sequence and modifications.
Comparison with Similar Compounds
Similar Compounds
Cbz-Phe-His-Leu: Another protected peptide with similar applications in peptide synthesis.
Cbz-Phe-His-OH: A deprotected version of the peptide without the azide group.
Cbz-Phe-His-OMe: A methyl ester derivative used in peptide synthesis.
Uniqueness
Cbz-Phe-His-N3 is unique due to the presence of the azide group, which allows for versatile functionalization through click chemistry. This makes it particularly useful in bioconjugation and drug delivery applications .
Properties
CAS No. |
66253-25-6 |
---|---|
Molecular Formula |
C23H23N7O4 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-azido-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C23H23N7O4/c24-30-29-22(32)20(12-18-13-25-15-26-18)27-21(31)19(11-16-7-3-1-4-8-16)28-23(33)34-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,25,26)(H,27,31)(H,28,33)/t19-,20-/m0/s1 |
InChI Key |
ZKANQJHESLIHTC-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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